molecular formula C14H11FO B14027930 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14027930
M. Wt: 214.23 g/mol
InChI Key: NSJKWZBSDKJZDW-UHFFFAOYSA-N
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Description

4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1517027-86-9) is a biphenyl derivative featuring a fluorine atom at the 4'-position of the distal phenyl ring, a methyl group at the 2-position of the proximal ring, and an aldehyde functional group at the 4-position. With a molecular weight of 214.24 g/mol and a purity of ≥98%, this compound is utilized in organic synthesis, particularly in constructing complex frameworks for pharmaceuticals and materials science . Its structural uniqueness lies in the combination of electron-withdrawing (fluoro) and electron-donating (methyl) substituents, which modulate reactivity and steric effects.

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-methylbenzaldehyde

InChI

InChI=1S/C14H11FO/c1-10-8-11(9-16)2-7-14(10)12-3-5-13(15)6-4-12/h2-9H,1H3

InChI Key

NSJKWZBSDKJZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased safety. The use of boronic acids and palladium catalysts in a solvent such as toluene or ethanol is common .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acid derivatives under acidic conditions. In controlled experiments using KMnO₄/H₂SO₄:

  • Reaction time : 4–6 hours at 60°C

  • Yield : 82–89% conversion to 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

  • Byproducts : <5% over-oxidized quinone derivatives observed at higher temperatures (>80°C).

Cross-Coupling Reactions

Palladium-catalyzed C–H functionalization enables regioselective arylations (demonstrated in analogous biphenyl systems) :

Reaction Type Conditions Products Yield
C(sp³)–H ArylationPd(OAc)₂ (10 mol%), K₂S₂O₈ (2 eq), 60°C, 24 h4-aryl-4'-fluoro-2-methylbiphenyl derivatives68–75%
C(sp²)–H FluorinationN-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), TFA, 60°CFluorinated biphenyl carbaldehydes71%

Mechanistic studies reveal a palladacycle intermediate formation during C–H activation, followed by oxidative addition with arylation/fluorination reagents .

Nucleophilic Additions

The aldehyde participates in condensation reactions:

Imine Formation

With primary amines (e.g., benzylamine):

  • Stoichiometry : 1:1 aldehyde:amine

  • Catalyst : None required

  • Solvent : Ethanol, reflux (78°C)

  • Yield : 93% after 2 hours

Reductive Amination

Catalytic hydrogenation (H₂, 5 atm, Pd/C) with methylamine yields:

  • Product : N-(4'-fluoro-2-methylbiphenyl-4-yl)methylamine

  • Selectivity : >95% for primary amine vs. secondary byproducts

  • Reaction scope : Limited by steric hindrance from the 2-methyl group.

Enzyme Inhibition Pathways

The compound acts as a cytochrome P450 inhibitor:

Enzyme Isoform IC₅₀ (μM) Mechanism
CYP3A412.4 ± 1.2Competitive inhibition
CYP2D628.9 ± 3.1Mixed-type inhibition

Structural modeling suggests fluorine enhances binding affinity to enzyme active sites through polar interactions.

This reactivity profile highlights the compound's versatility in synthetic organic chemistry and pharmacological applications. Recent advances in C–H activation methodologies particularly enhance its utility as a building block for complex aryl fluorides.

Scientific Research Applications

4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This compound may also participate in signal transduction pathways by modulating the activity of transcription factors such as NF-kappaB .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Reactivity Reference
4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde 1517027-86-9 4'-F, 2-CH₃, 4-CHO 214.24 Intermediate in drug synthesis, COF precursors
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde 60992-98-5 4'-F, 4-CHO 200.19 Aldol condensations (e.g., inden derivatives)
4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde 36393-42-7 4'-CH₃, 4-CHO 196.24 Suzuki-Miyaura cross-coupling reactions
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde 1962207-81-3 2-Cl, 3'-F, 4'-F, 4-CHO 252.64 Pharmaceutical intermediates
4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde 133878-93-0 4'-(NPh₂), 4-CHO 349.42 Organic electronics, luminescent materials
Key Observations:

Halogen Effects: Fluorine at the 4'-position enhances electron-withdrawing properties, stabilizing the aldehyde for reactions like aldol condensation (e.g., : 71% yield for inden derivatives using 4'-fluoro analogues) . Chlorine in 2-Chloro-3',4'-difluoro derivatives increases molecular weight and polarizability, influencing solubility .

Reactivity in Cross-Coupling Reactions: 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde demonstrates high efficacy in Suzuki-Miyaura reactions due to the electron-donating methyl group facilitating oxidative addition steps .

Applications in Materials Science: Multi-aldehyde derivatives (e.g., 4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carbaldehyde)) are critical for synthesizing covalent organic frameworks (COFs) . The target compound’s methyl group could disrupt crystallinity but improve thermal stability in such frameworks. 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde, with its amino group, exhibits enhanced luminescence, making it suitable for OLEDs .

Physicochemical Properties

  • Solubility: The 2-methyl group in the target compound likely improves solubility in nonpolar solvents compared to the purely aromatic 4'-fluoro analogue .
  • NMR Profiles : For 4'-fluoro analogues (e.g., 2c in ), distinct ¹³C NMR signals at δ 115.7–130.5 ppm (aromatic C-F coupling) are observed. The target compound’s methyl group would introduce upfield shifts (~δ 20–25 ppm for CH₃) .

Biological Activity

4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the modification of biphenyl derivatives through electrophilic aromatic substitution. The introduction of the fluoro group enhances the compound's reactivity and biological profile. Various synthetic pathways have been explored to optimize yield and purity, often utilizing fluorinated reagents and solvents conducive to biphenyl chemistry.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with fluoro substitutions often show enhanced activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from 1 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organisms
This compoundTBDTBD
Similar Fluorinated Compounds1-8S. aureus, E. coli

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies showing that similar biphenyl derivatives can inhibit inflammatory pathways. For example, compounds exhibiting structural similarities have demonstrated a reduction in edema in animal models when administered at doses of 60 mg/kg body weight . The mechanism likely involves the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Research has highlighted the anticancer potential of fluorinated biphenyls, with several studies reporting significant cytotoxic effects against various cancer cell lines. For instance, compounds with a para-fluoro substitution have shown IC50 values in the nanomolar range against ovarian and prostate cancer cell lines .

Cell LineIC50 (µM)Reference
PA1 (Ovarian)8-20
DU145 (Prostate)TBDTBD

Case Studies

Several case studies have been conducted to evaluate the biological activity of structurally similar compounds:

  • Antimicrobial Efficacy : A study evaluated various fluorinated biphenyls against resistant strains of bacteria, demonstrating superior activity compared to traditional antibiotics .
  • Cytotoxicity Assays : In vitro assays using MTT showed that certain derivatives exhibited moderate to high cytotoxicity against cancer cell lines such as MCF-7 and PC-3 .
  • Inflammatory Response : Animal models treated with similar compounds exhibited significant reduction in paw swelling post-carrageenan injection, indicating anti-inflammatory properties .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Mechanism : May involve inhibition of cyclooxygenase enzymes or modulation of cytokine release.
  • Anticancer Mechanism : Potentially through induction of apoptosis or cell cycle arrest in cancer cells.

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